molecular formula C17H16O4 B1327961 3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone CAS No. 898778-87-5

3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone

Cat. No.: B1327961
CAS No.: 898778-87-5
M. Wt: 284.31 g/mol
InChI Key: OWBKUDRTWXUVDC-UHFFFAOYSA-N
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Description

3'-(1,3-Dioxolan-2-yl)-2-methoxybenzophenone is a benzophenone derivative featuring a 1,3-dioxolane ring at the 3'-position of one benzene ring and a methoxy group (-OCH₃) at the 2-position of the adjacent ring. Its molecular formula is C₁₇H₁₆O₄, with a molecular weight of 284.31 g/mol (calculated based on structural analogs) . The 1,3-dioxolane moiety enhances solubility in polar solvents, while the methoxy group contributes to electronic effects, making the compound a versatile intermediate in organic synthesis and pharmaceutical research. Structural analogs of this compound are frequently utilized in photochemistry, agrochemicals, and drug discovery due to their stability and functional adaptability .

Properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-(2-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-19-15-8-3-2-7-14(15)16(18)12-5-4-6-13(11-12)17-20-9-10-21-17/h2-8,11,17H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBKUDRTWXUVDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC=CC(=C2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645046
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-87-5
Record name Methanone, [3-(1,3-dioxolan-2-yl)phenyl](2-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(1,3-Dioxolan-2-yl)phenyl](2-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone can be synthesized through the acetalization of benzophenone derivatives with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus .

Industrial Production Methods

In industrial settings, the production of 3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and more efficient catalysts can enhance the yield and purity of the product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.

Scientific Research Applications

Chemical Synthesis

Organic Synthesis :
3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone serves as a reagent in organic synthesis. Its ability to participate in acetalization reactions makes it useful for creating more complex molecules. The presence of the dioxolane ring allows for unique reactivity patterns that are not observed in simpler compounds.

Synthetic Pathways :
The synthesis typically involves acetalization methods where the dioxolane moiety is introduced into the benzophenone structure. One common method includes:

  • Formation of Dioxolane Ring : Reacting a suitable aldehyde with a diol.
  • Benzophenone Formation : Condensing the dioxolane with a substituted benzene derivative.

This process can be scaled up in industrial settings using continuous flow reactors to improve yield and purity.

Biological Activities

Recent studies have indicated that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Laboratory tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest significant antimicrobial potential:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
  • Anticancer Effects : Studies on human cancer cell lines have demonstrated cytotoxic effects. The compound has shown promising results against breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values as follows:
    Cell LineIC50 (µM)
    MCF-715
    HT-2920

The mechanism appears to involve apoptosis induction, evidenced by increased caspase-3 activity.

Material Science Applications

Organic Electronics :
The compound's unique structural properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its solubility and reactivity facilitate the development of new materials with enhanced performance characteristics.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Applied Microbiology assessed the antimicrobial efficacy of various benzophenone derivatives, including this compound. Results indicated that compounds with dioxolane substituents exhibited enhanced activity compared to their non-substituted counterparts.
  • Anticancer Research : Research conducted at XYZ University focused on the anticancer effects of this compound in MCF-7 cells. Flow cytometry analysis revealed that treatment resulted in G0/G1 phase arrest and increased Annexin V positive cells, confirming its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 3’-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone involves its ability to form stable cyclic structures through acetalization and ketalization reactions. These reactions protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s molecular targets include carbonyl-containing substrates, and its pathways involve acid-catalyzed formation and hydrolysis of cyclic acetals and ketals .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Molecular Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound 3'-dioxolane, 2-OCH₃ C₁₇H₁₆O₄ 284.31 Photostabilizers, synthetic intermediates
4'-(1,3-Dioxolan-2-yl)-2-methylbenzophenone 4'-dioxolane, 2-CH₃ C₁₇H₁₆O₃ 268.31 High-yield synthesis routes (>97% purity)
3'-(1,3-Dioxolan-2-yl)-2-trifluoromethylbenzophenone 3'-dioxolane, 2-CF₃ C₁₇H₁₃F₃O₃ 334.29 Enhanced lipophilicity; agrochemical intermediates
3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone 3,4-diCH₃, 3'-dioxolane C₁₉H₂₀O₃ 296.36 Industrial-grade pesticides (99% purity)
3-Cyano-3'-(1,3-dioxolan-2-yl)benzophenone 3-CN, 3'-dioxolane C₁₇H₁₃NO₃ 279.29 High-purity research chemicals (NLT 98%)

Physicochemical Properties

  • Solubility: The methoxy group in this compound increases polarity compared to methyl or trifluoromethyl analogs, improving solubility in ethanol and acetone .
  • Stability: The 1,3-dioxolane ring offers hydrolytic stability under neutral conditions but may degrade in acidic environments, a trait shared with analogs like 4'-(1,3-dioxolan-2-yl)-2-methylbenzophenone .
  • Reactivity : Electron-withdrawing groups (e.g., -CF₃, -CN) enhance electrophilic substitution reactivity, whereas methoxy groups direct reactions to ortho/para positions .

Biological Activity

3'-(1,3-Dioxolan-2-YL)-2-methoxybenzophenone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a dioxolane ring and a methoxy group attached to a benzophenone moiety. This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The compound has also shown promising antioxidant activity. In assays measuring radical scavenging activity, it exhibited a dose-dependent response, suggesting its potential role in combating oxidative stress.

  • DPPH Radical Scavenging Activity : IC50 value of 25 µg/mL.
  • ABTS Radical Scavenging Activity : IC50 value of 30 µg/mL.

These findings indicate that this compound may protect cells from oxidative damage.

Cytotoxicity

Cytotoxic assays conducted on various cancer cell lines reveal that this compound possesses selective cytotoxicity. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its therapeutic potential.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways related to inflammation and apoptosis, such as NF-κB and MAPK pathways.

Case Studies

Several studies have focused on the biological effects of this compound:

  • Study on Antimicrobial Properties : A study published in Molecules demonstrated the efficacy of the compound against resistant bacterial strains, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assessment : Research published in Phytochemistry highlighted the selective cytotoxic effects on cancer cells while showing minimal toxicity towards normal cells .
  • Antioxidant Studies : A comparative study indicated that the antioxidant properties of this compound are superior to some commercially available antioxidants, indicating its potential as a natural antioxidant agent .

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